![molecular formula C11H15BClNO4 B2858102 (4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid CAS No. 1421754-24-6](/img/structure/B2858102.png)
(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid” is a chemical compound . It is a type of boronic acid, which are compounds that contain a boron atom bonded to three oxygen atoms . The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid” can be represented by the InChI code: 1S/C12H17BClNO5/c1-12(2,3)20-11(16)15-9-6-8(14)7(13(17)18)5-10(9)19-4/h5-6,17-18H,1-4H3,(H,15,16) .Chemical Reactions Analysis
Boronic acids, including “(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid”, are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Protodeboronation, a reaction where a boronic acid is converted to its corresponding hydrocarbon, is also a known reaction for boronic acids .Applications De Recherche Scientifique
BOC Protection and Deprotection in Synthesis
BOC Protecting Group in Amines Synthesis : The tert-butoxycarbonyl (BOC) group is widely utilized in the synthesis of amines. Heydari et al. (2007) discussed the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, highlighting the importance of BOC in protecting amines during peptide synthesis and its easy removal under mild conditions, which is essential for the synthesis of multifunctional targets (Heydari et al., 2007).
Boronic Acids in Chemical Synthesis
Boronic Acid Derivatives : Boronic acids and their derivatives are pivotal in organic synthesis, particularly in Suzuki coupling reactions. Pareek et al. (2015) provide an overview of the structure, properties, and derivatives of boronic acid, emphasizing their role as chemical building blocks, intermediates, and their applications in sensing, protein manipulation, therapeutics, and biological labeling (Pareek et al., 2015).
Decarboxylative Borylation : Li et al. (2017) introduced a nickel-catalyzed process to replace carboxylic acids with boronate esters, facilitating the synthesis of complex molecules and potential therapeutics. This process underscores the versatility of boronic acids in modifying complex organic molecules for drug development and synthesis of boronic acid-containing therapeutics (Li et al., 2017).
Applications in Polymer Science
Polystyrenes Tethering Amino Acids for CO2 Separation : Taniguchi et al. (2012) discussed the synthesis of polystyrenes tethering N-tert-butoxycarbonyl amino acids for CO2 separation over H2, indicating the application of BOC-protected amino acids in environmental technology. This research highlights the use of these compounds in fabricating membranes for gas separation, which is crucial for CO2 capture and environmental sustainability (Taniguchi et al., 2012).
Mécanisme D'action
Target of Action
They are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with proteins and other biological targets .
Mode of Action
The compound is a type of boronic acid, which are known for their role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction . The process involves the transmetalation of an organoboron compound (like our compound) to a metal catalyst (like palladium), followed by a reductive elimination that forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic chemistry for the synthesis of various biologically active compounds . These compounds can influence a multitude of biochemical pathways depending on their structure and functional groups.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological targets it interacts with. Given its potential role in the Suzuki-Miyaura cross-coupling reaction, it could be involved in the synthesis of various biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of (4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst .
Propriétés
IUPAC Name |
[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTRMICCPSQYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

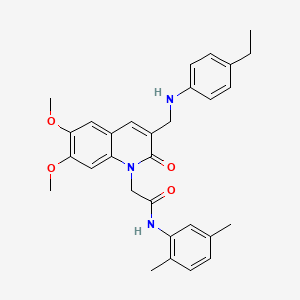
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2858020.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2858021.png)

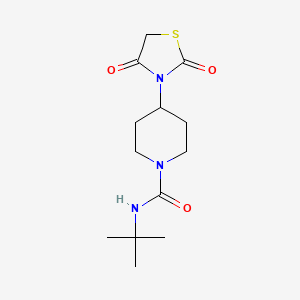
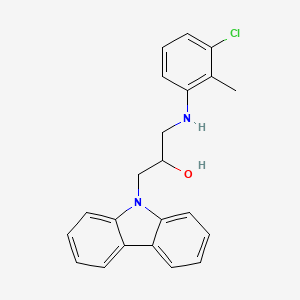
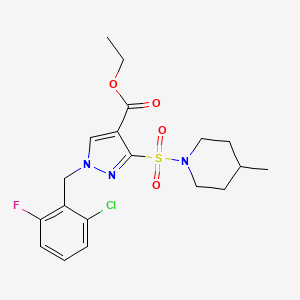
![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)
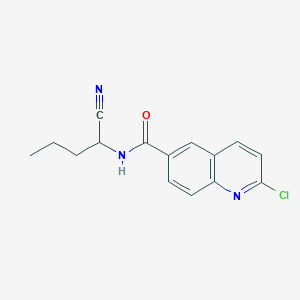

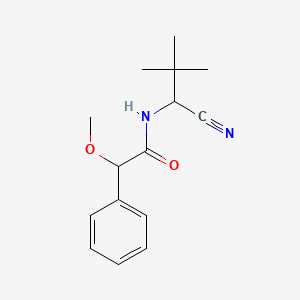
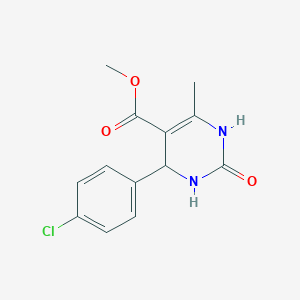
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2858042.png)